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(1,2-Oxazol-4-yl)methanethiol

Cat. No.: B13514786
M. Wt: 115.16 g/mol
InChI Key: SMCSQBXWPYVUPL-UHFFFAOYSA-N
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Description

Contextualizing 1,2-Oxazole Ring Systems in Organic Synthesis and Chemical Research

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in the field of heterocyclic chemistry, valued for its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. nih.govresearchgate.net The stability of the oxazole (B20620) ring allows for various chemical modifications, while its susceptibility to ring-opening reactions under specific conditions provides access to a range of functionalized molecules. researchgate.net

The synthesis of 1,2-oxazole rings can be achieved through several established methods. The most prominent of these are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. nih.govresearchgate.net These synthetic strategies offer a high degree of control over the substitution pattern of the resulting oxazole ring, enabling the creation of a diverse library of derivatives.

In the realm of medicinal chemistry, the 1,2-oxazole scaffold is found in a variety of compounds exhibiting a wide spectrum of pharmacological activities. researchgate.net Furthermore, oxazole derivatives are integral to materials science, finding applications in the development of dyes, semiconductors, and high-temperature lubricants. researchgate.net Their ability to serve as precursors to other important chemical structures, such as pyridines, further underscores their importance in organic synthesis. wikipedia.org

Structural Elucidation and Nomenclatural Specificity of (1,2-Oxazol-4-yl)methanethiol

The systematic name for the compound of interest is this compound. This nomenclature precisely describes its molecular architecture. The "1,2-oxazole" portion indicates the five-membered heterocyclic ring with adjacent oxygen and nitrogen atoms. The "-4-yl" suffix specifies that the substituent is attached to the fourth carbon atom of the oxazole ring. "Methanethiol" describes the -CH₂SH group, which consists of a methylene (B1212753) (-CH₂) bridge connected to a thiol (-SH) functional group.

The structural elucidation of such molecules typically relies on a combination of spectroscopic techniques. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of each proton and carbon atom. nih.govnih.gov For instance, in a related compound, (3,5-dimethylisoxazol-4-yl)methanethiol, the thiol proton exhibits a characteristic signal in the ¹H NMR spectrum. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as the S-H bond of the thiol. nih.gov

The precise arrangement of atoms in this compound is crucial to its chemical identity and reactivity. The table below provides key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₄H₅NOS
Molecular Weight 115.15 g/mol
Canonical SMILES C1=C(N=CO1)CS
InChI Key POWRHHDDROMXIO-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases. smolecule.com

Significance of the Methanethiol (B179389) Moiety within Oxazole Frameworks

The methanethiol (-CH₂SH) group imparts specific and significant chemical properties to the oxazole framework. The thiol group is a potent nucleophile and can participate in a variety of chemical reactions, including oxidation, reduction, and substitution. smolecule.com The presence of this reactive group allows for the further functionalization of the molecule, enabling the synthesis of a wide array of derivatives. smolecule.com

From a biological perspective, the thiol group is known to interact with proteins and enzymes, often through the formation of disulfide bonds with cysteine residues. smolecule.com This ability to form covalent bonds with biological macromolecules is a key feature that can be exploited in the design of targeted therapeutic agents. smolecule.com For example, the thiol group in some heterocyclic compounds has been implicated in their antimicrobial and anticancer activities. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NOS B13514786 (1,2-Oxazol-4-yl)methanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

1,2-oxazol-4-ylmethanethiol

InChI

InChI=1S/C4H5NOS/c7-3-4-1-5-6-2-4/h1-2,7H,3H2

InChI Key

SMCSQBXWPYVUPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NO1)CS

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 1,2 Oxazol 4 Yl Methanethiol

Reactions Involving the Methanethiol (B179389) Group

The methanethiol substituent, a sulfur analogue of an alcohol, is characterized by its nucleophilicity and susceptibility to oxidation. These properties are central to its reactivity profile.

Thiol-Ene and Thiol-Yne Additions

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical-mediated addition of a thiol to an alkene. wikipedia.orgnih.gov This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups, classifying it as a "click" reaction. wikipedia.org In the case of (1,2-Oxazol-4-yl)methanethiol, the reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and form the final thioether product. wikipedia.orgnih.gov

Similarly, the thiol-yne reaction involves the addition of the thiol across a carbon-carbon triple bond. Depending on the reaction conditions and the substrate, this can lead to either a single addition, yielding a vinyl sulfide (B99878), or a double addition to form a dithioacetal. nih.gov

Table 1: Examples of Thiol-Ene and Thiol-Yne Reactions

ReactantProductReaction Type
AlkeneThioetherThiol-Ene
AlkyneVinyl sulfide or DithioacetalThiol-Yne

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in the methanethiol group is a potent nucleophile, particularly in its deprotonated thiolate form. wikipedia.org This high nucleophilicity allows it to readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides, to form thioethers. The thiolate anion of this compound can be generated by treatment with a suitable base. This anion can then react with electrophilic partners.

The nucleophilic character of the sulfur atom is a key feature in the synthesis of more complex molecules. For instance, it can be involved in ring-opening reactions of epoxides or participate in Michael additions to α,β-unsaturated carbonyl compounds.

Oxidation States of Sulfur: Sulfenylation, Sulfonylation, and Disulfide Formation

The sulfur atom of the methanethiol group can exist in various oxidation states, leading to a range of functional groups. Mild oxidation of this compound can lead to the formation of a disulfide, bis((1,2-oxazol-4-yl)methyl) disulfide. This reaction can be achieved using a variety of oxidizing agents. wikipedia.org Disulfide bonds are crucial in the structure and function of many biological molecules and synthetic materials. chemrxiv.orgresearchgate.net The formation of disulfides can also occur through thiol-disulfide interchange reactions. nih.govresearchgate.net

Further oxidation under more vigorous conditions can yield sulfenic, sulfinic, and ultimately sulfonic acids or their derivatives. For example, oxidation can convert the thiol into a sulfonyl chloride, a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.

Table 2: Oxidation Products of this compound

ProductOxidation State of Sulfur
Disulfide-1
Sulfenic Acid0
Sulfinic Acid+2
Sulfonic Acid+4

Formation of Thiocarbonyl Compounds and Heterocycles

The methanethiol group can be a precursor for the synthesis of various sulfur-containing heterocycles. For example, it can react with aldehydes or ketones to form thioacetals or thioketals. Additionally, it can participate in condensation reactions with suitable bifunctional reagents to construct heterocyclic rings such as thiazoles.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. The presence of the nitrogen and oxygen atoms influences the electron distribution within the ring and directs its reactivity. ingentaconnect.comresearchgate.net The weak N-O bond in the isoxazole (B147169) ring can be cleaved under certain reductive or basic conditions. ingentaconnect.comresearchgate.net

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring

Electrophilic aromatic substitution on the oxazole ring is generally less facile than on more electron-rich aromatic systems. The preferred site of substitution is typically the C5 position, which is activated by the adjacent oxygen atom. wikipedia.orgslideshare.net However, the presence of activating groups on the ring can enhance the rate of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions required for these reactions depend on the nature of the electrophile and any existing substituents on the oxazole ring.

Nucleophilic Additions and Ring-Opening Reactions

The isoxazole ring, while aromatic, can undergo ring-opening under various conditions, often initiated by the cleavage of the weak N-O bond. Reductive cleavage of this bond in isoxazoles can be achieved using reagents like molybdenum hexacarbonyl in the presence of water, leading to the formation of β-aminoenones. rsc.org This transformation highlights the latent functionality of the isoxazole ring, which can be unmasked to reveal a linear, difunctionalized system.

Another pathway for ring-opening involves electrophilic attack on the isoxazole ring. For instance, treatment of isoxazoles with an electrophilic fluorinating agent can initiate a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net This reaction proceeds through an initial electrophilic fluorination of the isoxazole, followed by a nucleophilic attack that results in the cleavage of the N-O bond. researchgate.net

While direct nucleophilic addition to the isoxazole ring of this compound is not extensively documented, the thiol group itself is a potent nucleophile. It is expected to readily participate in nucleophilic addition reactions, such as Michael additions to α,β-unsaturated carbonyl compounds. The thiol group can also undergo S-alkylation, S-acylation, and other related transformations. In the context of the isoxazole ring, the nucleophilic character of the thiol could potentially be involved in intramolecular processes, although such reactivity remains to be explored.

The table below summarizes representative ring-opening reactions of the isoxazole core.

Reaction TypeReagentsProduct TypeRef.
Reductive Ring OpeningMo(CO)₆, H₂Oβ-Aminoenone rsc.org
Ring-Opening FluorinationElectrophilic Fluorinating AgentTertiary Fluorinated Carbonyl researchgate.net

Cycloaddition Chemistry and Pericyclic Reactions

The most prominent cycloaddition reaction involving the isoxazole ring is its synthesis via a [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. mdpi.comnih.govacs.orgnih.gov This powerful method is widely used for the construction of a diverse range of substituted isoxazoles. nih.gov The reverse of this reaction, a retro-[3+2] cycloaddition, could be a potential pathway for the decomposition or transformation of the isoxazole ring under thermal or photochemical conditions, although this is less commonly observed.

Intramolecular nitrile oxide cycloadditions are also a valuable strategy for the synthesis of complex fused isoxazole systems. mdpi.com The photochemistry of isoxazoles can lead to ring contraction and rearrangement. Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to an azirine intermediate, which can then rearrange to an oxazole. wikipedia.org This photoisomerization represents a pericyclic reaction pathway that transforms the isoxazole scaffold into a different heterocyclic system.

While the direct participation of this compound in cycloaddition reactions as a dienophile or diene has not been specifically reported, the isoxazole ring itself can be considered a potential partner in such transformations under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Ring Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the isoxazole ring can be a versatile participant in these transformations. Direct C-H arylation of isoxazoles at the C5 position has been achieved using palladium catalysis with aryl iodides, providing a direct method for the functionalization of the isoxazole core. nih.gov

Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be accomplished through a sequence involving an initial electrophilic cyclization to generate a 4-iodoisoxazole, which then serves as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govacs.org This approach allows for the introduction of a wide range of substituents at the C4 position of the isoxazole ring.

A notable palladium-catalyzed reaction involving a 4-substituted isoxazole is the domino Suzuki coupling–isoxazole fragmentation. The reaction of isoxazole-4-boronic acid pinacol (B44631) ester with aryl halides under palladium catalysis leads to the expected Suzuki coupling product, which then undergoes a base-induced fragmentation of the isoxazole ring to yield an arylacetonitrile. acs.org This transformation highlights a unique reactivity pattern of the isoxazole ring where it serves as a precursor to a different functional group.

The thiol group of this compound can also participate in palladium-catalyzed C-S cross-coupling reactions with aryl or vinyl halides to form the corresponding thioethers. This well-established methodology provides a means to further derivatize the thiol moiety.

The following table presents examples of palladium-catalyzed reactions on the isoxazole ring.

Reaction TypeCoupling PartnersCatalyst/LigandPosition of FunctionalizationProduct TypeRef.
Direct C-H ArylationIsoxazole, Aryl IodidePalladium CatalystC55-Aryl-isoxazole nih.gov
Suzuki Coupling4-Iodoisoxazole, Boronic AcidPalladium CatalystC44-Aryl-isoxazole nih.govacs.org
Suzuki Coupling-FragmentationIsoxazole-4-boronic acid pinacol ester, Aryl HalidePdCl₂(dppf)C4Arylacetonitrile acs.org

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for the rational design of synthetic strategies.

Radical-Type Reactions Involving the Thiol Group

The thiol group is well-known to participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). These thiyl radicals can initiate a variety of transformations, including addition to alkenes and alkynes, and hydrogen atom transfer reactions. While specific studies on radical reactions of this compound are not available, the general principles of thiol chemistry suggest that it would be a competent participant in such processes.

Concerted vs. Stepwise Reaction Pathways

Many of the reactions involving the isoxazole ring, particularly cycloadditions and pericyclic reactions, can be analyzed in terms of concerted versus stepwise pathways. The [3+2] dipolar cycloaddition reaction for the synthesis of isoxazoles is generally considered to be a concerted pericyclic reaction, where the new bonds are formed in a single transition state. nih.gov

The photoisomerization of isoxazole to oxazole, which proceeds through an azirine intermediate, is an example of a stepwise pericyclic reaction. wikipedia.org The initial photochemical cleavage of the N-O bond is a distinct step, followed by the rearrangement of the azirine intermediate.

The palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. These are all discrete, stepwise processes. The domino Suzuki coupling-fragmentation of isoxazole-4-boronic acid pinacol ester is a clear example of a stepwise sequence of reactions, with the initial Suzuki coupling being followed by a base-induced fragmentation. acs.org

The mechanism of the ring-opening fluorination of isoxazoles is also proposed to be a stepwise process, involving an initial electrophilic aromatic substitution-type reaction, followed by a nucleophilic attack leading to ring cleavage. researchgate.net

Derivatization Strategies for Functional Group Interconversion

The functional groups present in this compound, namely the isoxazole ring and the methanethiol group, offer multiple handles for derivatization and functional group interconversion.

The thiol group can be readily converted into a variety of other sulfur-containing functional groups. Oxidation of the thiol can yield disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions. Alkylation of the thiol leads to thioethers, and acylation gives thioesters.

The isoxazole ring itself can be a precursor to other functionalities through ring-opening reactions. As mentioned previously, reductive ring-opening can provide access to β-aminoenones, while ring-opening fluorination yields tertiary fluorinated carbonyl compounds. rsc.orgresearchgate.net

Furthermore, substituents on the isoxazole ring can be modified. For example, a ketone substituent on an isoxazole ring has been shown to be reducible to the corresponding alcohol. epa.gov Acyl groups at the 4-position of 5-methoxy- or 5-aminoisoxazoles can be isomerized to isoxazole-4-carboxylic esters and amides, respectively, in a domino isoxazole-isoxazole isomerization reaction. nih.gov This represents a direct interconversion of one functional group to another on the isoxazole scaffold.

The combination of these strategies allows for a wide range of derivatives of this compound to be synthesized, enabling the exploration of its chemical space for various applications.

Derivatives and Analogues of 1,2 Oxazol 4 Yl Methanethiol: Structural Diversity and Synthetic Utility

Synthesis of S-Substituted Derivatives

The sulfur atom of the methanethiol (B179389) moiety is a key handle for derivatization. Its nucleophilic character allows for the straightforward formation of various sulfur-containing functional groups.

Thioethers and Thioacetals

Thioethers, or sulfides, are commonly synthesized from thiols via nucleophilic substitution reactions. (1,2-Oxazol-4-yl)methanethiol can be readily converted into its corresponding thiolate anion by treatment with a suitable base. This potent nucleophile can then react with a variety of electrophiles, most commonly alkyl halides, to furnish the desired thioether. This S-alkylation is a robust and high-yielding method for introducing diverse alkyl, aryl, and functionalized moieties. uran.ua

Thioacetals are sulfur analogues of acetals, formed by the reaction of a thiol with a carbonyl compound. The reaction of this compound with aldehydes or ketones, typically under acid catalysis, yields the corresponding thioacetal. organic-chemistry.orgnih.gov This reaction is often used as a method for protecting carbonyl groups in multi-step syntheses. nih.gov

Electrophile/CarbonylReagent/CatalystProduct ClassExample Product Structure
Methyl IodideSodium Hydride (NaH)Thioether4-((Methylthio)methyl)-1,2-oxazole
Benzyl BromidePotassium Carbonate (K₂CO₃)Thioether4-((Benzylthio)methyl)-1,2-oxazole
AcetaldehydeLewis Acid (e.g., ZnCl₂)Thioacetal2,2-Bis(((1,2-oxazol-4-yl)methyl)thio)propane
CyclohexanoneBrønsted Acid (e.g., HCl)Thioacetal1,1-Bis(((1,2-oxazol-4-yl)methyl)thio)cyclohexane

Table 1: Representative Synthesis of Thioethers and Thioacetals

Sulfoxides and Sulfones

The thioether derivatives of this compound can undergo sequential oxidation to yield the corresponding sulfoxides and sulfones. The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) without further oxidation to the sulfone requires careful control of the reaction conditions and stoichiometry of the oxidant. nih.gov Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org

Further oxidation of the sulfoxide under more forcing conditions or with an excess of the oxidizing agent leads to the formation of the corresponding sulfone, which represents the highest oxidation state for the sulfur atom. organic-chemistry.org

Starting MaterialOxidizing Agent (Equivalents)Reaction ConditionsProduct Class
ThioetherH₂O₂ (1 equiv)Room TemperatureSulfoxide
ThioetherH₂O₂ (>2 equiv)Heat, CatalystSulfone
Sulfoxidem-CPBA (1 equiv)0 °C to Room TempSulfone

Table 2: Conditions for the Oxidation of Thioether Derivatives

Disulfides and Polysulfides

The thiol group of this compound can undergo oxidative coupling to form a symmetrical disulfide. This transformation can be achieved using a variety of mild oxidizing agents, such as iodine, dimethyl sulfoxide (DMSO), or exposure to air, often catalyzed by a base. biolmolchem.com

The synthesis of unsymmetrical disulfides, which contain two different organic substituents, requires more controlled methods to prevent the formation of a statistical mixture of symmetrical and unsymmetrical products. researchgate.net A common strategy involves the reaction of this compound with a pre-formed sulfenyl derivative, such as a sulfenyl chloride or an N-sulfenylphthalimide, of another thiol. researchgate.net

Polysulfides, which contain chains of three or more sulfur atoms, can also be synthesized. One approach involves the reaction of a disulfide with elemental sulfur. nih.gov Electrochemical methods have also been developed for the insertion of sulfur atoms into a disulfide bond to generate a mixture of polysulfides. nih.gov

Modifications of the 1,2-Oxazole Ring

The 1,2-oxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two heteroatoms. This allows for a range of substitution reactions to modify the core structure.

Alkylation and Arylation at Nitrogen and Carbon Positions

The nitrogen atom at the 3-position of the oxazole (B20620) ring can undergo N-alkylation when treated with alkylating agents, resulting in the formation of quaternary N-alkyloxazolium salts. tandfonline.compharmaguideline.com

The carbon atoms of the oxazole ring can also be functionalized. The hydrogen atoms on the oxazole ring exhibit acidity in the order of C2 > C5 > C4. tandfonline.com Lithiation followed by quenching with an electrophile can be used to introduce substituents, often at the C5 position in the absence of a directing group. williams.edu However, reaction conditions and the base used can influence the site of metallation. williams.edu

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for modifying the oxazole ring. By carefully selecting the ligand and reaction solvent, it is possible to achieve highly regioselective arylation at either the C2 or C5 position with various aryl halides and triflates. nih.govorganic-chemistry.orgresearchgate.net For instance, certain phosphine (B1218219) ligands in polar solvents favor C5 arylation, while others in nonpolar solvents direct the substitution to the C2 position. organic-chemistry.org

Reaction TypePositionReagentsKey Features
N-AlkylationN-3Alkyl Halide (e.g., CH₃I)Forms quaternary oxazolium salts. pharmaguideline.com
C-AlkylationC-51. n-BuLi 2. Electrophile (E⁺)Occurs via ring lithiation. williams.edu
C-5 ArylationC-5Ar-Br, Pd Catalyst, PCy₃ ligandRegioselective direct C-H activation. nih.govorganic-chemistry.org
C-2 ArylationC-2Ar-Br, Pd Catalyst, P(t-Bu)₃ ligandRegioselectivity controlled by ligand/solvent. nih.govorganic-chemistry.org

Table 3: Representative Alkylation and Arylation Reactions of the 1,2-Oxazole Ring

Halogenation and Nitro Substitution

Electrophilic halogenation of the 1,2-oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. clockss.orgprinceton.edu Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for these transformations. princeton.edu The introduction of a halogen atom provides a valuable synthetic handle for subsequent cross-coupling reactions.

In contrast to halogenation, direct electrophilic nitration of the 1,2-oxazole ring is challenging. The ring is generally considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, which deactivates it towards powerful electrophiles like the nitronium ion (NO₂⁺). pharmaguideline.com Consequently, standard nitrating conditions (e.g., HNO₃/H₂SO₄) often fail to produce the desired nitro-substituted oxazole. pharmaguideline.com Synthetic strategies to access nitro-oxazoles typically involve building the ring from nitro-containing precursors rather than direct substitution. rsc.org

Reaction TypePositionReagentsProduct
BrominationC-5N-Bromosuccinimide (NBS)5-Bromo-4-(mercaptomethyl)-1,2-oxazole derivative
ChlorinationC-5N-Chlorosuccinimide (NCS)5-Chloro-4-(mercaptomethyl)-1,2-oxazole derivative
Nitration-HNO₃/H₂SO₄Reaction is generally unsuccessful. pharmaguideline.com

Table 4: Halogenation and Nitro Substitution on the 1,2-Oxazole Ring

Introduction of Carbonyl and Carboxyl Derivatives

The introduction of carbonyl and carboxyl groups to a scaffold like this compound can be achieved through several established synthetic methodologies, leveraging the reactivity of the thiol group. These transformations are crucial for creating intermediates for further functionalization or for building molecules with specific electronic and steric properties.

One common strategy involves the S-alkylation of the thiol with a halo-substituted carbonyl compound. For instance, reacting the thiol with an α-halo ester (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base would yield the corresponding thioether containing an ester, a direct precursor to a carboxylic acid. Similarly, reaction with an α-halo ketone would introduce a carbonyl moiety adjacent to the sulfur atom.

Direct carboxylation of heterocyclic compounds is another powerful tool. Copper-catalyzed carboxylation of heterocycles like benzoxazole (B165842) with carbon dioxide has been demonstrated, leading to the formation of a carboxylate salt which can then be alkylated to produce esters. researchgate.net While this has been applied to the heterocyclic ring itself, similar principles could be adapted for the methanethiol group. Furthermore, recent advancements in photochemistry have enabled the carboxylation of C(sp²)-S bonds in aryl thiols using CO2, a transition-metal-free method that converts aryl thiols into carboxylic acids. nih.gov This approach could offer a pathway to transform a related aryl thiol analogue into a carboxyl derivative.

The thiol group can also participate in addition reactions to introduce carbonyl-related functionalities. The addition of thiols to carbonyl groups to form thioacetals is a well-established reaction. acs.orgresearchgate.net This reaction could be employed to link the this compound moiety to other molecules containing aldehydes or ketones.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The oxazole ring and the thiol functional group are key components in the synthesis of more complex, fused heterocyclic systems. These larger structures often exhibit important chemical and material properties.

Benzoxazole-2-thiol and oxazolo[4,5-b]pyridine-2-thiol (B2489188) are structurally related analogues that incorporate the oxazole and thiol functionalities into a fused aromatic system. Their synthesis provides insight into the construction of such scaffolds.

A prevalent method for synthesizing these compounds involves the cyclization of an ortho-substituted aniline (B41778) or aminopyridine. For instance, benzoxazole-2-thiol can be prepared by reacting 2-aminophenol (B121084) with carbon disulfide or a related reagent like tetramethylthiuram disulfide (TMTD) in an aqueous medium. rsc.org This one-step method is efficient and environmentally benign. rsc.org Similarly, oxazolo[4,5-b]pyridine-2-thiol is synthesized from 2-amino-3-hydroxypyridine (B21099). prepchem.com A common procedure involves refluxing 2-amino-3-hydroxypyridine with potassium methyl xanthate (MeOCS2K), followed by neutralization with acetic acid to precipitate the product. prepchem.com

These fused thiols are versatile intermediates. The thiol group can be displaced or alkylated, providing a handle for further synthetic modifications. For example, amination of benzoxazole-2-thiol can be achieved via an intramolecular Smiles rearrangement after activation with chloroacetyl chloride. nih.govacs.org

In nature, oxazole and the structurally similar thiazole (B1198619) rings are found in a class of ribosomally produced and post-translationally modified peptides known as Thiazole/Oxazole-Modified Microcins (TOMMs). nih.govnih.gov The biosynthesis of these complex molecules provides a fascinating example of how these heterocyclic moieties are constructed from simple amino acid precursors.

The process begins with a precursor peptide, a genetically encoded polypeptide chain. researchgate.net Specific serine and cysteine residues within this peptide are recognized by a dedicated enzymatic machinery. researchgate.net The key transformation is a cyclodehydration reaction. nih.gov For oxazole ring formation, a serine (or threonine) residue undergoes cyclodehydration, where the backbone amide nitrogen attacks the side-chain hydroxyl group, which is typically activated by ATP. This process results in the formation of an oxazoline (B21484) ring. mdpi.com

Following the initial cyclization, an FMN-dependent dehydrogenase often catalyzes an oxidation step, which converts the oxazoline ring into the fully aromatic oxazole ring. nih.gov The same fundamental process occurs with cysteine residues to form thiazoline (B8809763) rings, which are subsequently oxidized to thiazoles. nih.gov This biosynthetic strategy allows for the precise installation of multiple oxazole and thiazole heterocycles within a peptide backbone, creating structurally complex natural products from simple ribosomal templates. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of (1,2-Oxazol-4-yl)methanethiol is expected to display distinct signals corresponding to each unique proton environment. The isoxazole (B147169) ring contains two aromatic protons, H-3 and H-5, which are anticipated to resonate at low field (downfield) due to the deshielding effect of the heteroaromatic system. These would appear as sharp singlets. The methylene (B1212753) (-CH₂) protons, being adjacent to both the isoxazole ring and the sulfur atom, would appear at a chemical shift intermediate between typical alkyl and aromatic-adjacent protons. This signal would likely be a doublet due to coupling with the thiol proton. The thiol (-SH) proton's chemical shift can be variable and is often broad; it is expected to appear as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (isoxazole)8.5 - 8.8Singlet (s)-
H-3 (isoxazole)8.2 - 8.5Singlet (s)-
-CH₂- (methylene)3.8 - 4.1Doublet (d)~7.5
-SH (thiol)1.5 - 2.0Triplet (t)~7.5

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The carbons of the isoxazole ring (C-3, C-4, and C-5) are expected to be significantly deshielded, appearing at chemical shifts greater than 100 ppm. Based on data from similar substituted 1,2-oxazoles, C-3 and C-5 would resonate at a lower field than C-4. beilstein-journals.org The methylene carbon (-CH₂-), being an sp³-hybridized carbon attached to the ring and the sulfur atom, would be the most shielded carbon, appearing at a much higher field (upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (isoxazole)165 - 175
C-3 (isoxazole)150 - 155
C-4 (isoxazole)110 - 115
-CH₂- (methylene)20 - 25

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation peak would be observed between the methylene (-CH₂) protons and the thiol (-SH) proton, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlation cross-peaks between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and the methylene protons and the methylene carbon, confirming these direct bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Expected key correlations would include the methylene protons showing cross-peaks to the isoxazole carbons C-4 and C-5. Additionally, the H-3 proton would likely show a correlation to C-4 and C-5, while the H-5 proton would show correlations to C-4 and C-3, confirming the substituent position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A NOESY experiment could show a correlation between the methylene (-CH₂) protons and the H-5 proton of the isoxazole ring, confirming that the methanethiol (B179389) group is positioned at the C-4 position, adjacent to C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound, with the molecular formula C₄H₅NOS, the calculated exact mass of the molecular ion ([M]⁺˙) is 115.0092 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. The fragmentation of isoxazole rings is known to be initiated by the cleavage of the weak N-O bond. umt.eduacs.org For this compound, key fragmentation pathways would likely include the loss of the methanethiol side chain and characteristic cleavages of the heterocyclic ring.

Table 3: Plausible MS/MS Fragmentation Pattern for this compound

m/z (Fragment Ion)Proposed LossProposed Fragment Structure
115-[C₄H₅NOS]⁺˙ (Molecular Ion)
84-SH[C₄H₄NO]⁺
68-CH₂SH[C₃H₂NO]⁺
41-CH₂SH, -HCN[C₂H₂O]⁺˙

This comprehensive suite of spectroscopic and spectrometric analyses would provide unequivocal confirmation of the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule. These methods measure the vibrational energies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For this compound, the spectra would be a composite of the vibrational modes from the 1,2-oxazole ring, the methylene (-CH₂-) linker, and the thiol (-SH) group.

The IR spectrum of methanethiol shows characteristic peaks for S-H stretching at lower wavenumbers (around 2550 cm⁻¹) and C-H stretching modes at higher wavenumbers (2850-3000 cm⁻¹). researchgate.net The 1,2-oxazole ring is expected to exhibit several characteristic bands. These include C=N stretching, C=C stretching, and various ring stretching and bending vibrations. Aromatic and heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong IR bands are associated with large changes in dipole moment (e.g., C=O, O-H), Raman spectroscopy is more sensitive to non-polar or symmetric bonds (e.g., C=C, S-S). The S-H stretch is typically weak in Raman spectra, whereas C-S stretching vibrations can be observed.

The predicted key vibrational frequencies for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
=C-H (Oxazole)Stretching3100 - 30003100 - 3000Medium-Weak
-CH₂-Asymmetric/Symmetric Stretching2950 - 28502950 - 2850Medium
-S-H (Thiol)Stretching2600 - 25502600 - 2550Weak-Medium (IR), Weak (Raman)
C=N (Oxazole)Stretching1650 - 15501650 - 1550Medium-Strong
C=C (Oxazole)Stretching1500 - 14001500 - 1400Medium-Strong
-CH₂-Bending (Scissoring)~1465~1465Medium
Ring VibrationsStretching/Bending1400 - 10001400 - 1000Multiple bands, variable intensity
C-O-N (Oxazole)Stretching1000 - 8001000 - 800Strong
C-SStretching750 - 600750 - 600Weak-Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties.

While a specific crystal structure for this compound is not publicly available, its expected solid-state characteristics can be inferred from known structures of 1,2-oxazole and related heterocyclic compounds. nist.govmdpi.com The 1,2-oxazole ring is planar. The methanethiol substituent attached at the C4 position would have rotational freedom around the C4-CH₂ and CH₂-S bonds.

In the crystalline lattice, molecules would likely be arranged to maximize favorable intermolecular interactions. The thiol group (-SH) can act as a weak hydrogen bond donor, potentially forming S-H···N or S-H···O interactions with the nitrogen or oxygen atoms of the oxazole (B20620) ring on neighboring molecules.

A successful crystallographic analysis would yield precise geometric parameters, as predicted in the table below based on data for the parent oxazole molecule. nist.gov

BondPredicted Bond Length (Å)AnglePredicted Bond Angle (°)
O1-C5~1.37C5-O1-C2~104
O1-C2~1.36O1-C2-N3~115
C2-N3~1.29C2-N3-C4~104
N3-C4~1.40N3-C4-C5~109
C4-C5~1.35C4-C5-O1~108
C4-C(methylene)~1.51N3-C4-C(methylene)~125
C(methylene)-S~1.82C5-C4-C(methylene)~126
S-H~1.34C4-C(methylene)-S~109.5

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its final purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

GC-MS is a powerful hybrid technique that separates volatile compounds in the gas phase and then detects them with a mass spectrometer, which provides both molecular weight and structural information from the fragmentation pattern. nih.govresearchgate.net Given that methanethiol is a gas at room temperature, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. researchgate.nethmdb.ca

Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺˙), which would then undergo characteristic fragmentation. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely involve:

Cleavage of the C-S bond to lose an SH radical.

Loss of the entire methanethiol group (-CH₂SH).

Fragmentation of the oxazole ring, a common pathway for such heterocycles, which can involve the loss of small, stable molecules like CO, HCN, or acetylene. clockss.org

The predicted major fragments in the EI mass spectrum are detailed below.

m/z (mass-to-charge ratio)Predicted Fragment IonProposed Fragmentation Pathway
129[C₅H₇NOS]⁺˙Molecular Ion (M⁺˙)
96[C₅H₆NO]⁺M⁺˙ - SH
82[C₄H₄NO]⁺M⁺˙ - CH₂SH
55[C₃H₅]⁺ or [C₂HNO]⁺Ring Fragmentation
47[CH₂SH]⁺Cleavage of C4-C(methylene) bond

LC-MS is a versatile technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. bu.edu It separates compounds in the liquid phase, typically using high-performance liquid chromatography (HPLC), before detection by mass spectrometry. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.

Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods are less energetic than EI and tend to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear determination of the molecular weight. For this compound (MW = 129.18 g/mol ), the primary ion observed in positive ion mode would be at an m/z of 130.1. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to reveal structural details.

TechniqueExpected ObservationInformation Gained
LC-MS (Positive ESI)Primary ion at m/z ≈ 130.1Confirmation of Molecular Weight ([M+H]⁺)
LC-MS/MSFragmentation of the m/z 130.1 precursor ionStructural confirmation through characteristic fragment losses (e.g., loss of H₂S, loss of CH₃S)

Computational and Theoretical Investigations of 1,2 Oxazol 4 Yl Methanethiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of (1,2-Oxazol-4-yl)methanethiol from first principles.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. By employing a functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy state. nih.govnih.gov This optimization provides key data on bond lengths, bond angles, and dihedral angles.

The resulting optimized structure would reveal the planarity of the 1,2-oxazole ring and the specific geometric arrangement of the methanethiol (B179389) substituent. The C-S bond length is expected to be around 1.8 Å, and the S-H bond length approximately 1.34 Å, typical for thiol groups. wikipedia.org The geometry of the isoxazole (B147169) ring would conform to established values for this heterocycle. A hypothetical table of optimized geometric parameters is presented below.

Table 1: Predicted Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)O1-N21.415
Bond Length (Å)N2-C31.305
Bond Length (Å)C4-C(methylene)1.510
Bond Length (Å)C(methylene)-S1.820
Bond Length (Å)S-H1.345
Bond Angle (°)C5-O1-N2105.5
Bond Angle (°)C4-C(methylene)-S110.2
Dihedral Angle (°)C5-C4-C(methylene)-S-95.0

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the methanethiol group, owing to its lone pair electrons. The LUMO is likely distributed across the π-system of the 1,2-oxazole ring. This distribution suggests that the thiol group is the primary site for nucleophilic attack, while the ring is the site for electrophilic attack.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify reactivity. nih.govejosat.com.tr These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO5.90
Electronegativityχ-(EHOMO + ELUMO)/23.90
Chemical Hardnessη(ELUMO - EHOMO)/22.95
Global Electrophilicity Indexωχ² / (2η)2.58

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP surface would show a significant negative potential (red/orange) around the oxygen and nitrogen atoms of the isoxazole ring and the sulfur atom, highlighting these as nucleophilic centers. Conversely, a region of positive potential (blue) would be located on the hydrogen atom of the thiol group, indicating its acidic nature and susceptibility to deprotonation.

Conformational Analysis and Tautomerism of the Methanethiol Group

The flexibility of the methanethiol side chain allows for different spatial arrangements, or conformations. Understanding these preferences is crucial as they can influence the molecule's reactivity and interactions.

Computational scans of the potential energy surface by systematically rotating the dihedral angles (e.g., C5-C4-C(methylene)-S and C4-C(methylene)-S-H) can identify the most stable conformers. nih.gov For the C-S bond rotation, staggered conformations are generally favored over eclipsed ones. The relative energies of these conformers are typically small, suggesting that multiple conformations may coexist at room temperature.

Regarding tautomerism, the methanethiol group (-CH₂SH) exists predominantly in the thiol form rather than a thione form. Computational studies on similar mercapto-heterocycles consistently show the thiol tautomer to be significantly more stable than any potential thione tautomer. researchgate.net Calculations of the Gibbs free energy for the thiol and hypothetical thione forms of this compound would confirm the overwhelming stability of the thiol isomer.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is vital for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would show characteristic signals for the isoxazole ring protons and carbons, as well as for the methylene (B1212753) (-CH₂) and thiol (-SH) groups. nih.govsciarena.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C3-H8.65-
C5-H8.30-
-CH₂-3.8025.5
-SH1.75 (t)-
C3-151.0
C4-112.5
C5-158.0

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated from the optimized geometry. computabio.com These theoretical frequencies are often scaled by a small factor to better match experimental data. researchgate.net Key predicted vibrational modes for this molecule would include the S-H stretch (around 2550-2600 cm⁻¹), C-S stretch (600-800 cm⁻¹), and characteristic ring stretching vibrations for the isoxazole moiety (1400-1600 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govchemrxiv.org The calculations yield the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f). For this compound, electronic transitions would likely be of the π → π* type within the isoxazole ring, predicted to occur in the UV region.

Computational Modeling of Reaction Mechanisms and Transition States

DFT is a powerful tool for exploring the mechanisms of chemical reactions, providing insights into reaction pathways and energetics. nih.govacs.org By modeling the reaction of this compound, for example, in a nucleophilic substitution reaction where the thiol acts as the nucleophile, the entire reaction coordinate can be mapped. nih.govnih.gov

This process involves locating and optimizing the structures of reactants, products, and, crucially, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction bottleneck. Frequency calculations are performed to confirm the nature of these stationary points (reactants and products have all positive frequencies, while a TS has exactly one imaginary frequency). worldscientific.comresearchgate.net

Table 4: Hypothetical Energy Profile for a Reaction (e.g., S-alkylation)

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Alkyl Halide0.0
Transition State (TS)SN2 Transition Structure+20.5
ProductsS-alkylated Product + HX-15.2

Table of Compounds

Applications of 1,2 Oxazol 4 Yl Methanethiol in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The unique structural features of (1,2-Oxazol-4-yl)methanethiol make it an attractive starting material for the synthesis of more complex molecular architectures. Its oxazole (B20620) ring can undergo various transformations, while the methanethiol (B179389) group provides a reactive handle for a different set of chemical reactions. This dual reactivity is highly sought after in the construction of intricate organic molecules.

The this compound molecule can serve as a versatile precursor for the synthesis of a variety of advanced heterocyclic scaffolds. The inherent reactivity of both the oxazole ring and the methanethiol group can be exploited to construct fused or linked heterocyclic systems.

The oxazole ring itself can participate in several types of reactions. For instance, it can undergo cycloaddition reactions, where it acts as a diene, leading to the formation of pyridine (B92270) derivatives. wikipedia.orgpharmaguideline.com Additionally, the C-H bonds on the oxazole ring can be functionalized through various metal-catalyzed cross-coupling reactions, allowing for the attachment of different substituents. organic-chemistry.org

The methanethiol group offers a complementary set of synthetic possibilities. Thiols are known to undergo nucleophilic substitution reactions, addition to unsaturated systems (thiol-ene and thiol-yne reactions), and oxidation to form disulfides or sulfonic acids. nih.govwikipedia.org These reactions can be used to link the oxazole moiety to other molecular fragments or to construct new sulfur-containing heterocyclic rings. For example, the reaction of the thiol group with suitable bifunctional electrophiles can lead to the formation of thiazole (B1198619), thiophene, or other sulfur-containing heterocycles.

The table below summarizes some of the potential synthetic transformations of this compound for the construction of advanced heterocyclic scaffolds.

Functional GroupReaction TypePotential Product Scaffold
Oxazole RingDiels-Alder CycloadditionPyridine Derivatives
Oxazole RingC-H ArylationAryl-substituted Oxazoles
MethanethiolNucleophilic SubstitutionThioethers
MethanethiolThiol-Ene/Yne AdditionFunctionalized Thioethers
MethanethiolReaction with α-haloketonesThiazole Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is crucial for its application in areas such as asymmetric catalysis and medicinal chemistry. Chirality can be introduced into the molecule through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts.

One approach could involve the asymmetric reduction of a ketone precursor to generate a chiral alcohol, which can then be converted to the corresponding chiral thiol. Alternatively, stereoselective alkylation of a prochiral derivative of this compound using a chiral base or a chiral phase-transfer catalyst could be employed to create a stereogenic center.

Furthermore, enzymatic resolutions could be utilized to separate enantiomers of a racemic mixture of a this compound derivative. The high stereoselectivity of enzymes makes them powerful tools for obtaining enantiomerically pure compounds. The principles of asymmetric synthesis, which are well-established for other classes of compounds, can be adapted to achieve the stereoselective synthesis of chiral derivatives of this versatile building block.

Role in Coordination Chemistry and Catalysis

The presence of both a soft sulfur donor and a borderline nitrogen donor in this compound makes it an intriguing ligand for coordination chemistry and catalysis. The ability of this molecule to coordinate to metal centers opens up possibilities for the design of novel catalysts and functional materials.

This compound can function as a versatile ligand in coordination chemistry. The thiol group is a soft Lewis base and exhibits a strong affinity for soft Lewis acidic metal ions such as Ag(I), Hg(II), and Pd(II). wikipedia.org The nitrogen atom of the oxazole ring, being a borderline Lewis base, can also participate in coordination, particularly with transition metals of intermediate hardness.

Depending on the metal ion and the reaction conditions, this compound can act as a monodentate ligand, coordinating solely through the sulfur atom, or as a bidentate N,S-chelating ligand. The thiol group can also be deprotonated to form a thiolate, which is an even stronger donor and can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. bohrium.com

The electronic properties of the oxazole ring can influence the donor properties of the thiol group, and vice versa, allowing for the fine-tuning of the ligand's coordination behavior. This modularity is highly advantageous in the design of metal complexes with specific geometric and electronic properties for applications in catalysis and materials science. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs can be tailored by judiciously choosing the metal nodes and the organic linkers. The incorporation of sulfur-containing linkers into MOFs has been shown to impart unique properties, such as enhanced catalytic activity and improved performance in gas storage and separation. rsc.orgnih.gov

While this compound itself may not be directly suitable as a primary linker for MOF construction due to the lack of multiple coordination sites for network formation, it can be readily modified to serve this purpose. For example, the introduction of carboxylic acid or other coordinating groups onto the oxazole ring would transform it into a bifunctional or multifunctional linker capable of forming stable MOF structures.

A MOF constructed from such a linker would possess accessible thiol groups within its pores. These thiol groups could serve as active sites for catalysis, as binding sites for heavy metal ions for environmental remediation, or they could be post-synthetically modified to introduce other functionalities. chemrxiv.org The presence of both sulfur and the oxazole's nitrogen and oxygen atoms within the framework could also lead to synergistic effects in applications such as sensing and catalysis. rsc.org

Chiral ligands containing an oxazoline (B21484) ring (a dihydro-oxazole) are among the most successful and widely used ligands in asymmetric catalysis. bldpharm.comalfachemic.com The success of ligands such as bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands stems from their modular synthesis and the effective chiral environment they create around the metal center, which allows for high enantioselectivity in a wide range of reactions. rsc.orgrsc.org

Drawing inspiration from the success of chiral oxazoline ligands, chiral derivatives of this compound hold significant potential for the development of new classes of chiral catalysts. By incorporating a chiral center into the this compound backbone, it is possible to design novel chiral ligands for asymmetric catalysis. acs.orgmdpi.comresearchgate.net

For instance, a chiral bidentate N,S-ligand could be synthesized from a chiral derivative of this compound. Coordination of this ligand to a suitable metal precursor could generate a chiral catalyst capable of promoting various asymmetric transformations. The table below lists some asymmetric reactions where oxazoline-based catalysts have shown high efficacy, suggesting potential applications for new catalysts based on the chiral oxazole moiety.

Asymmetric ReactionMetalTypical Oxazoline-Based Ligand
Aldol ReactionCopper(II)BOX
Diels-Alder ReactionCopper(II), Zinc(II)BOX
Friedel-Crafts AlkylationCopper(II)BOX
Hydrosilylation of KetonesRhodium(I), Iridium(I)PyOX
Allylic AlkylationPalladium(II)Phosphino-oxazoline (PHOX)

The development of chiral catalysts based on the this compound scaffold represents a promising avenue for future research in the field of asymmetric synthesis.

Potential in Polymer Chemistry and Functional Materials

Monomers for Polymeric Systems

There is currently no available scientific literature detailing the use of this compound as a monomer in polymerization reactions.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

There is currently no available scientific literature describing the use of this compound for surface functionalization or the formation of self-assembled monolayers.

Future Research Directions and Uncharted Avenues for 1,2 Oxazol 4 Yl Methanethiol

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established synthetic routes specifically for (1,2-Oxazol-4-yl)methanethiol. Future research should prioritize the development of efficient, scalable, and sustainable methods for its synthesis. Drawing inspiration from the synthesis of other isoxazole (B147169) derivatives, several strategies can be envisioned. nih.govijpca.orgresearchgate.netrsc.org

One promising approach involves the 1,3-dipolar cycloaddition of nitrile oxides with appropriate alkynes, a cornerstone of isoxazole synthesis. wikipedia.orgmdpi.com A plausible retrosynthetic analysis would involve a protected thiol-containing alkyne as a key intermediate. The development of green chemistry approaches, such as using water as a solvent or employing catalytic methods, would be a significant advancement. researchgate.netrsc.org

Proposed Synthetic Strategy Key Reactions Potential Advantages
Nitrile Oxide Cycloaddition1,3-dipolar cycloadditionHigh regioselectivity, well-established methodology.
From 4-formylisoxazoleReduction and subsequent conversion to thiolUtilizes a potentially accessible starting material.
Metal-catalyzed C-S bond formationCross-coupling of a 4-halo-isoxazole with a thiolating agentModular approach allowing for late-stage functionalization.

Further research into one-pot syntheses and flow chemistry applications could lead to more efficient and safer production methods for this novel compound.

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is largely unexplored. Future studies should focus on elucidating its chemical behavior, which could unlock new synthetic methodologies and applications. The interplay between the isoxazole ring and the methanethiol (B179389) group is of particular interest.

The thiol group is known for its nucleophilicity and its ability to undergo oxidation to form disulfides or higher oxidation states. wikipedia.org Investigating the selective oxidation of the thiol in the presence of the isoxazole ring could lead to the synthesis of novel disulfide-linked isoxazole dimers with potential applications in dynamic covalent chemistry and self-healing materials.

Furthermore, the isoxazole ring itself can participate in various transformations, including ring-opening reactions under reductive or basic conditions. rsc.orgresearchgate.net Understanding the stability of the isoxazole ring in the presence of the reactive thiol group is crucial for its application in diverse chemical environments.

Potential Reaction Functional Group Involved Potential Outcome/Application
S-Alkylation/S-AcylationMethanethiolIntroduction of diverse functional groups, synthesis of prodrugs.
OxidationMethanethiolFormation of disulfides, sulfoxides, or sulfonic acids.
Metal CoordinationMethanethiol and Isoxazole NitrogenSynthesis of novel metal-organic frameworks (MOFs) or catalysts.
Ring-opening of IsoxazoleIsoxazoleAccess to β-hydroxy vinyl ketones or other functionalized acyclic compounds. nih.gov

Integration into Advanced Supramolecular Assemblies

The isoxazole ring possesses a significant dipole moment, which can direct the formation of ordered supramolecular structures through dipole-dipole interactions. oup.comoup.com The thiol group can participate in hydrogen bonding and can also be used to anchor the molecule to surfaces or other molecules. This combination of features makes this compound an attractive building block for the construction of advanced supramolecular assemblies.

Future research could explore the self-assembly of this molecule in solution and in the solid state. The formation of liquid crystals, gels, or other ordered structures could be investigated. The ability of the thiol group to coordinate with metal ions could also be exploited to create coordination polymers and metal-organic frameworks with interesting electronic and photophysical properties. oup.comoup.com

Expanding Applications in Catalysis and Smart Materials

The unique electronic properties of the isoxazole ring, coupled with the coordinating ability of the thiol group, suggest potential applications for this compound in catalysis and the development of smart materials.

As a ligand for transition metals, this compound could be used to create novel catalysts for a variety of organic transformations. The isoxazole ring can act as a tunable electronic component, influencing the catalytic activity of the metal center.

In the realm of smart materials, the thiol group can be used to graft the molecule onto polymer chains or surfaces, imparting new functionalities. For example, polymers functionalized with this compound could exhibit stimuli-responsive behavior, changing their properties in response to changes in pH, temperature, or the presence of specific analytes. The disulfide bond formation through thiol oxidation could be utilized to create reversible cross-linking in polymers, leading to self-healing materials.

High-Throughput Screening for New Chemical Discoveries

Given the prevalence of the isoxazole scaffold in biologically active compounds, this compound and its derivatives represent a promising, yet unexplored, area for drug discovery. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.govespublisher.comnih.gov High-throughput screening (HTS) of a library of compounds based on this scaffold against a wide range of biological targets could lead to the identification of novel hits for various diseases. chemdiv.comnih.govku.edu

Future research should focus on the synthesis of a diverse library of this compound derivatives with variations in the substituents on the isoxazole ring and modifications of the thiol group. This library could then be screened for activities such as antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The data generated from HTS campaigns would provide valuable structure-activity relationships (SAR) to guide further medicinal chemistry optimization.

Computational-Experimental Synergy for Predictive Design

Computational chemistry can play a pivotal role in accelerating the exploration of this compound's potential. researchgate.netmdpi.com Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic properties, reactivity, and spectroscopic signatures. This information can guide the design of new synthetic routes and help to rationalize experimental observations.

Molecular docking studies can be used to predict the binding of this compound derivatives to biological targets, thereby prioritizing compounds for synthesis and biological evaluation. espublisher.com A synergistic approach, where computational predictions are used to guide experimental work and experimental results are used to refine computational models, will be crucial for the efficient and effective exploration of this novel chemical entity.

Q & A

(B) What synthetic routes are available for preparing (1,2-oxazol-4-yl)methanethiol derivatives?

Answer:
A common approach involves coupling thiol-containing intermediates with functionalized 1,2-oxazole precursors. For example:

  • Step 1: Synthesize the 1,2-oxazole core via cyclization of nitriles with hydroxylamine derivatives.
  • Step 2: Introduce a methylthio group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., using a thiol source like NaSH or thiourea). describes analogous compounds where thioether linkages are formed between oxazole-methyl groups and benzamide scaffolds (e.g., compound 25: [(3-methyl-5-isoxazolyl)methyl]thio) .
  • Key considerations: Optimize reaction pH and temperature to avoid oxidation of the thiol group. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to stabilize intermediates.

(B) How can spectroscopic techniques (NMR, IR) differentiate this compound from its oxidized analogs?

Answer:

  • ¹H NMR: The thiol proton (-SH) appears as a broad singlet at ~1.5–2.5 ppm, absent in oxidized forms (e.g., disulfides or sulfoxides). The oxazole ring protons resonate as distinct singlets or doublets between 6.5–8.5 ppm .
  • IR: A sharp S-H stretch at ~2550–2600 cm⁻¹ confirms the thiol group. Oxazole ring vibrations (C=N, C-O) appear at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively .
  • Mass Spectrometry: Look for the molecular ion peak matching the exact mass (e.g., C₄H₅NOS: 115.01 g/mol) and fragmentation patterns indicative of S-H bond cleavage.

(A) How do acid-base properties of catalysts influence the selectivity of thiolation reactions involving (1,2-oxazol-4-yl)methanol?

Answer:
Catalysts with balanced Lewis acid and basic sites enhance thiolation efficiency:

  • Basic sites (e.g., K₂WO₄/Al₂O₃) promote H₂S activation, favoring methanethiol formation over dimethyl sulfide .
  • Acidic sites facilitate methanol adsorption but may lead to side reactions (e.g., dehydration).
  • Experimental design: Screen catalysts with varying acid-base strengths (e.g., via NH₃/CO₂-TPD). For (1,2-oxazol-4-yl)methanol, weakly basic catalysts (pH 7–9) optimize thiolation yield .
Catalyst TypeMethanol Conversion (%)Methanethiol Selectivity (%)
K₂WO₄/Al₂O₃8578
Zeolite H-Y9245
MgO6388

(A) What computational methods are suitable for analyzing non-covalent interactions in this compound clusters?

Answer:

  • DFT with dispersion correction (e.g., B3LYP-D3/6-311++G(d,p)) accurately models S-H···S and C-H···S interactions. highlights the importance of basis-set size in predicting dimer/trimer stability .
  • Natural Bond Orbital (NBO) analysis: Quantifies charge transfer between sulfur lone pairs and adjacent H atoms. For example, the S-H···S interaction in the methanethiol dimer has an energy of −4.54 kJ/mol .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., aqueous vs. organic phases) on cluster conformation.

(A) How can this compound derivatives be optimized for binding to bromodomain proteins (e.g., BRD4)?

Answer:

  • Structure-based design: Use X-ray crystallography data (e.g., PDB 4WIV) to identify key binding residues. shows that 3,5-dimethyl-1,2-oxazol-4-yl groups fit into hydrophobic pockets of BRD4 .
  • SAR studies: Modify substituents on the oxazole ring to enhance affinity:
    • Electron-withdrawing groups (e.g., -NO₂) improve π-π stacking with aromatic residues.
    • Methyl groups at the 3- and 5-positions reduce steric hindrance .
  • Free Energy Perturbation (FEP): Calculate binding ΔG for virtual analogs before synthesis.

(B) What environmental factors destabilize this compound during storage?

Answer:

  • Oxidation: The thiol group is prone to oxidation by O₂, forming disulfides. Store under inert gas with antioxidants (e.g., BHT).
  • pH sensitivity: Degrades rapidly in acidic (pH < 4) or alkaline (pH > 10) conditions. Stabilize in neutral buffers (pH 6–8) .
  • Light exposure: UV light accelerates decomposition. Use amber glassware and low-temperature storage (−20°C).

(A) How does the electronic structure of the 1,2-oxazole ring influence the reactivity of the methanethiol group?

Answer:

  • Resonance effects: The oxazole’s electron-deficient ring withdraws electron density from the methylthio group, increasing S-H acidity (pKa ~ 9–10 vs. ~10.3 for methanethiol alone).
  • Steric effects: Bulky substituents on the oxazole (e.g., 3,5-dimethyl) shield the thiol, reducing nucleophilic attack .
  • Experimental validation: Compare reaction rates of derivatives using kinetic isotopic effects (KIE) or Hammett plots .

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